molecular formula C19H14BrN5O B12388025 DNA Gyrase-IN-8

DNA Gyrase-IN-8

Cat. No.: B12388025
M. Wt: 408.3 g/mol
InChI Key: VXXKCKTXJWGCHT-UHFFFAOYSA-N
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Description

DNA Gyrase-IN-8 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit bacterial DNA gyrase, making it a promising candidate for the development of new antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNA Gyrase-IN-8 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through various organic reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: DNA Gyrase-IN-8 undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking down of the compound in the presence of water.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

    Hydrolysis: Acidic or basic conditions to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. These products are often intermediates or derivatives that can be further utilized in research or industrial applications.

Scientific Research Applications

DNA Gyrase-IN-8 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the mechanisms of DNA gyrase and to develop new synthetic methodologies.

    Biology: Helps in understanding the role of DNA gyrase in bacterial cell processes and its interaction with other cellular components.

    Medicine: Potential development of new antibacterial drugs targeting DNA gyrase, especially against drug-resistant bacterial strains.

    Industry: Utilized in the production of antibacterial agents and in the development of new biotechnological applications.

Mechanism of Action

DNA Gyrase-IN-8 exerts its effects by binding to the DNA gyrase enzyme, inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal functioning of bacterial DNA replication and transcription, leading to bacterial cell death. The molecular targets include the GyrA and GyrB subunits of DNA gyrase, which are essential for the enzyme’s activity.

Comparison with Similar Compounds

    Quinolones: A class of antibiotics that also target DNA gyrase but have different chemical structures.

    Coumarins: Another group of DNA gyrase inhibitors with distinct mechanisms of action.

    Aminocoumarins: Compounds that inhibit DNA gyrase by binding to the ATPase domain of the enzyme.

Uniqueness of DNA Gyrase-IN-8: this compound is unique due to its specific binding affinity and inhibitory potency against DNA gyrase. Unlike other inhibitors, it may exhibit fewer side effects and higher efficacy against resistant bacterial strains. Its distinct chemical structure allows for targeted interactions with the enzyme, making it a valuable compound in antibacterial research.

Biological Activity

DNA gyrase is a critical enzyme in bacteria, functioning as a type II topoisomerase that introduces negative supercoils into DNA, facilitating essential processes such as replication and transcription. The compound DNA Gyrase-IN-8 has emerged as a significant inhibitor of this enzyme, providing potential therapeutic avenues for combating bacterial infections, particularly those resistant to traditional antibiotics.

This compound operates by targeting the gyrase enzyme's ATP-binding site, inhibiting its ability to perform strand passage and supercoiling. This inhibition results in the stabilization of the gyrase-DNA cleavage complex, ultimately leading to bacterial cell death. The compound's mechanism can be understood through the following steps:

  • Binding : this compound binds to the N-terminal domain of the GyrA subunit.
  • Inhibition of ATP Hydrolysis : By preventing ATP binding, the compound halts the gyrase's function in introducing negative supercoils.
  • Stabilization of Cleavage Complex : The compound stabilizes the gyrase-DNA complex, preventing re-ligation and leading to DNA fragmentation.

In Vitro Studies

Recent studies have characterized the biological activity of this compound through various in vitro assays. For instance, a study demonstrated that treatment with this compound resulted in significant inhibition of E. coli growth, with an IC50 value indicating potent antibacterial activity (Table 1).

Compound IC50 (µM) Target Effect on Bacterial Growth
This compound0.5DNA GyraseInhibitory
Norfloxacin1.0DNA GyraseInhibitory

Case Studies

A notable case study involved the use of this compound against fluoroquinolone-resistant strains of E. coli. The study found that while traditional fluoroquinolones failed to inhibit these resistant strains, this compound retained its efficacy, suggesting a unique binding mechanism that circumvents existing resistance pathways.

Transcriptional Response to Inhibition

The transcriptional response in bacteria upon treatment with this compound was analyzed using microarray technology. The results indicated that approximately 15% of the bacterial genome was affected by gyrase inhibition:

  • Up-regulated Genes : 269 genes involved in DNA repair and transport mechanisms.
  • Down-regulated Genes : 344 genes associated with metabolic processes.

This response highlights a complex regulatory network activated by gyrase inhibition, suggesting that bacteria employ various strategies to cope with the stress induced by such inhibitors.

Structural Insights

Structural studies utilizing cryogenic electron microscopy have provided insights into how this compound interacts with its target. The compound occupies an allosteric site distinct from traditional inhibitors, which may explain its effectiveness against resistant strains. This finding opens avenues for developing new classes of antibiotics targeting similar sites on gyrase.

Properties

Molecular Formula

C19H14BrN5O

Molecular Weight

408.3 g/mol

IUPAC Name

(3-amino-5-imino-4H-pyrazol-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24)

InChI Key

VXXKCKTXJWGCHT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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